REACTION_CXSMILES
|
Cl.CS([S:7][CH2:8][CH2:9][NH2:10])=C(O)O.[C:11]([NH:14][CH2:15][CH2:16][SH:17])(=[O:13])[CH3:12].C(N(CC)CC)C>CO>[NH2:10][CH2:9][CH2:8][S:7][S:17][CH2:16][CH2:15][NH:14][C:11](=[O:13])[CH3:12] |f:0.1|
|
Name
|
Methyl-2-aminoethylsulfenylthiocarbonate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=C(O)O)SCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Name
|
|
Type
|
|
Smiles
|
NCCSSCCNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |